![molecular formula C10H12FNO B1345832 3-[(3-Fluorobenzyl)oxy]azetidine CAS No. 1121634-60-3](/img/structure/B1345832.png)

3-[(3-Fluorobenzyl)oxy]azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

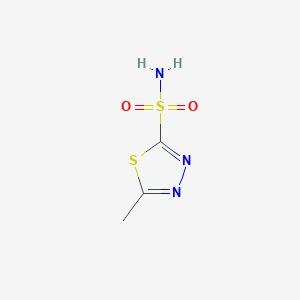

The compound "3-[(3-Fluorobenzyl)oxy]azetidine" is a fluorinated heterocyclic molecule that has garnered interest due to its potential as a building block in medicinal chemistry. The presence of the fluorine atom and the azetidine ring structure can impart unique physical and chemical properties, making it a valuable candidate for drug development.

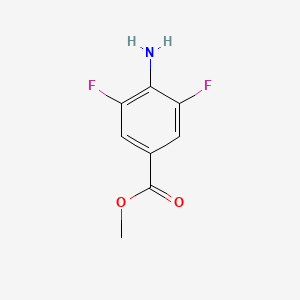

Synthesis Analysis

The synthesis of related fluorinated azetidine compounds has been explored in several studies. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination followed by reduction, ring closure, and protective group removal . Another approach for synthesizing fluorinated azetidine derivatives includes fluorocyclization of allyl alcohols and amines, which is a novel method for constructing four-membered heterocycles . Additionally, the synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation has been reported, demonstrating the versatility of azetidine derivatives in drug discovery .

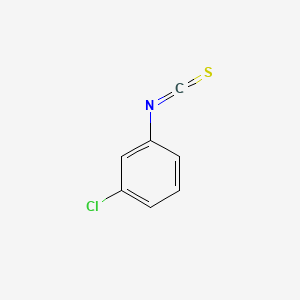

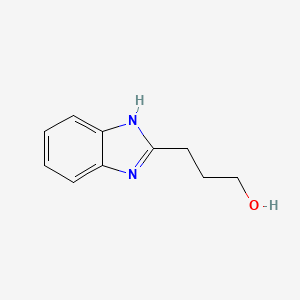

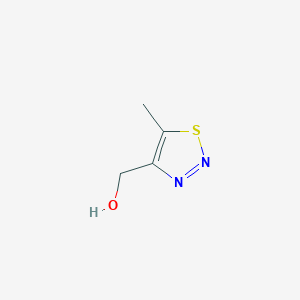

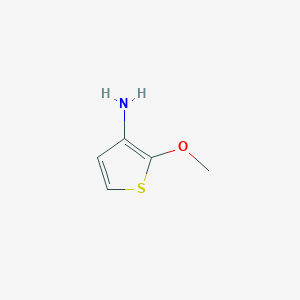

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by a four-membered ring, which can influence the reactivity and interaction with biological targets. The introduction of a fluorine atom can affect the electron distribution within the molecule, potentially enhancing its stability and bioavailability . The stereochemistry of azetidine derivatives is also crucial, as it can significantly impact the compound's biological activity .

Chemical Reactions Analysis

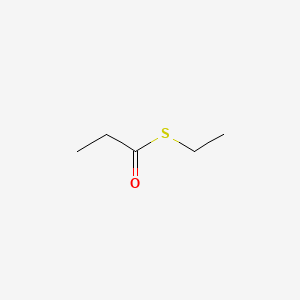

Azetidine derivatives can undergo various chemical reactions, which are essential for their functionalization and incorporation into more complex molecules. For example, azetidine-3-ols can be alkylated with thiols to yield 3-aryl-3-sulfanyl azetidines . Additionally, azetidine derivatives have been used to create new quinolone antibiotics by introducing them into the quinolone nucleus, highlighting their utility in synthesizing antibacterial agents .

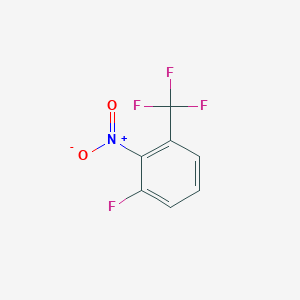

Physical and Chemical Properties Analysis

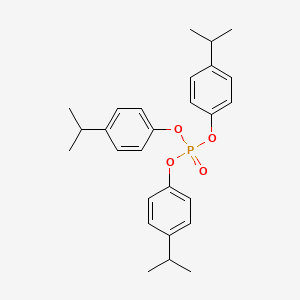

The physical and chemical properties of fluorinated azetidine derivatives are influenced by the presence of the fluorine atom and the azetidine ring. Fluorine can increase the lipophilicity and metabolic stability of the compounds, which is beneficial for drug development . The azetidine ring can confer rigidity to the molecule, potentially leading to more selective interactions with biological targets . Furthermore, the synthesis and study of 3'-fluoro-3'-deoxythymidine, a related fluorinated compound, have shown promising anti-HIV activity and favorable pharmacokinetic properties, suggesting that similar fluorinated azetidine derivatives may also exhibit desirable biological properties .

科学的研究の応用

“3-[(3-Fluorobenzyl)oxy]azetidine” is a type of azetidine . Azetidines are four-membered heterocyclic compounds that are known for their reactivity and are found in many natural products . They are considered important in medicinal chemistry .

-

Amino Acid Surrogates

-

Peptidomimetic and Nucleic Acid Chemistry

-

Catalytic Processes

-

Ring-Opening and Expansion Reactions

Based on the information available, “3-[(3-Fluorobenzyl)oxy]azetidine” is a biochemical compound that is used for research purposes . Here are some additional potential applications:

-

Proteomics Research

- “3-[(3-Fluorobenzyl)oxy]azetidine” could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify proteins, or investigate post-translational modifications .

-

Custom Synthesis and Manufacturing

-

Biochemical Research

-

Custom Synthesis

-

Manufacturing

特性

IUPAC Name |

3-[(3-fluorophenyl)methoxy]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWBGMULNBNBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Fluorobenzyl)oxy]azetidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1345753.png)